2,4-Dichloro-6-phenylbenzo[h]quinoline
Description
Overview of Fused Quinoline (B57606) Systems in Contemporary Chemical Science
Fused quinoline systems, which are polycyclic aromatic hydrocarbons containing a quinoline nucleus, represent a cornerstone of heterocyclic chemistry. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prevalent motif in a vast array of biologically active compounds and functional materials. Further annulation, as seen in the benzo[h]quinoline (B1196314) structure, extends the π-conjugated system, leading to distinct photophysical and chemical properties.
These expanded systems are of profound interest in medicinal chemistry, where they serve as scaffolds for the development of therapeutic agents. The rigid, planar structure of fused quinolines allows for effective interaction with biological targets such as DNA and various enzymes. researchgate.net Moreover, in materials science, the inherent electronic characteristics of these compounds make them promising candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov The versatility of the quinoline core, which allows for functionalization at numerous positions, enables chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov
Significance of Dihalo- and Phenyl-Substituted Benzo[h]quinolines in Chemical Literature
The introduction of halogen atoms and phenyl groups onto the benzo[h]quinoline framework dramatically influences the molecule's reactivity and properties. Dihalo-substituted quinolines, for instance, are highly valuable synthetic intermediates. rsc.org The chlorine atoms at the 2- and 4-positions of the quinoline ring are particularly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide range of functional groups. mdpi.commdpi.com This reactivity is crucial for the construction of more complex molecular architectures and for the synthesis of libraries of compounds for biological screening. nih.gov
The presence of a phenyl substituent can significantly impact the biological activity and material properties of the parent scaffold. In medicinal chemistry, a phenyl group can enhance binding affinity to target proteins through hydrophobic and π-stacking interactions. Phenyl-substituted quinolines have been investigated for their potential as dopamine (B1211576) receptor agonists and for their antimalarial properties. nih.gov In the realm of materials science, the phenyl group can modulate the electronic and photophysical properties of the benzo[h]quinoline system, influencing its fluorescence and charge-transport characteristics.
Scope and Objectives of Research on 2,4-Dichloro-6-phenylbenzo[h]quinoline
The key objectives for studying this compound would include:
Development of efficient synthetic routes: Establishing a reliable and scalable synthesis of this compound is the first critical step. This would likely involve multi-step sequences starting from commercially available precursors.
Investigation of its chemical reactivity: A thorough examination of the reactivity of the chloro-substituents towards various nucleophiles would unlock its potential as a versatile intermediate.
Synthesis of novel derivatives: Utilizing the established reactivity to synthesize a library of 2,4- and 6-substituted benzo[h]quinoline analogues for further study.
Evaluation of biological activity and material properties: Screening the synthesized derivatives for potential applications in medicinal chemistry and materials science, based on the known properties of related compounds.
Given the established importance of both the benzo[h]quinoline scaffold and its dihalo- and phenyl-substituted analogues, This compound represents a promising, albeit currently underexplored, target for chemical research.
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table details the physicochemical properties of a structurally similar compound, 2,6-Dichloro-4-phenylquinoline.
| Property | Value | Source |
| Molecular Formula | C15H9Cl2N | PubChem nih.gov |
| Molecular Weight | 274.1 g/mol | PubChem nih.gov |
| IUPAC Name | 2,6-dichloro-4-phenylquinoline | PubChem nih.gov |
| CAS Number | 10352-30-4 | PubChem nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C19H11Cl2N |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 6 Phenylbenzo H Quinoline and Its Analogs
Classical and Modern Approaches to Benzo[h]quinoline (B1196314) Synthesis
The synthesis of the benzo[h]quinoline nucleus is deeply rooted in traditional quinoline (B57606) synthesis methods, which have been adapted and refined over more than a century. rsc.org These classical routes, including the Friedländer, Skraup, Doebner-von Miller, Combes, and Conrad-Limpach reactions, provide the foundational chemistry for accessing this class of compounds. rsc.org
Friedländer Condensation and its Variants
The Friedländer synthesis is a cornerstone reaction for generating quinoline derivatives. wikipedia.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. organicreactions.orgorganic-chemistry.org This method is valued for its operational simplicity and the availability of starting materials. jk-sci.com For the synthesis of benzo[h]quinolines, this typically involves the reaction of a 1-amino-2-naphthaldehyde or a related ketone.
The reaction can be catalyzed by a range of acids, including trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids, as well as bases like sodium hydroxide. wikipedia.orgjk-sci.com Modern variations have employed microwave irradiation and environmentally friendly catalysts like Nafion to improve reaction efficiency and conditions. organic-chemistry.orgjk-sci.com
Table 1: Overview of Friedländer Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-Aminoaryl aldehyde/ketone and a compound with an α-methylene group. organic-chemistry.org |
| Product | Substituted quinoline derivative. wikipedia.org |
| Catalysts | Acids (Brønsted or Lewis) or bases. jk-sci.com |
| Mechanism | Initial aldol (B89426) condensation followed by cyclodehydration (or Schiff base formation followed by aldol-type reaction). wikipedia.org |
| Variants | Pfitzinger reaction (using isatin) and Niementowski reaction (using anthranilic acid). organicreactions.org |
Skraup and Doebner-von Miller Quinoline Syntheses
The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.comiipseries.org To synthesize benzo[h]quinoline, α-naphthylamine is used in place of aniline. iipseries.org Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org
The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. rsc.orgwikipedia.org This method is considered a variation of the Skraup synthesis and allows for the preparation of a wider range of substituted quinolines. wikipedia.org The mechanism of this reaction has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
Table 2: Comparison of Skraup and Doebner-von Miller Syntheses
| Synthesis | Key Reactants | Conditions | Product Scope |
|---|---|---|---|
| Skraup | Aniline (or derivative), glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene). wikipedia.org | Vigorous, often moderated with FeSO₄. wikipedia.org | Primarily unsubstituted or simply substituted quinolines. wikipedia.org |
| Doebner-von Miller | Aniline (or derivative), α,β-unsaturated carbonyl compound. wikipedia.org | Acid-catalyzed (Lewis or Brønsted acids). wikipedia.org | Wider range of substituted quinolines. iipseries.org |
Combes and Conrad-Limpach Methods
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org The reaction forms an intermediate Schiff base which then undergoes an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org The use of a mixture of polyphosphoric acid (PPA) and an alcohol can create a more effective polyphosphoric ester (PPE) catalyst. wikipedia.org
The Conrad-Limpach synthesis reacts anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction can lead to two different products depending on the conditions. At lower temperatures, kinetic control favors the formation of a β-amino acrylate, which upon heating in an inert solvent like mineral oil to high temperatures (around 250 °C), cyclizes to form a 4-hydroxyquinoline (B1666331) (or its 4-quinolone tautomer). wikipedia.orgsynarchive.comnih.gov This thermal cyclization is often the rate-determining step. wikipedia.org
Specific Strategies for Halogenated and Phenyl-Substituted Benzo[h]quinolines
Creating the target molecule, 2,4-Dichloro-6-phenylbenzo[h]quinoline, requires not only the formation of the tetracyclic core but also the regioselective introduction of two chlorine atoms and a phenyl group. This is achieved through specialized synthetic routes, including multi-component reactions and specific cyclization/annulation strategies.
One-Pot and Multi-Component Reactions for Dihaloquinoline Core Formation
Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency in building complex molecules in a single step, which enhances atom economy. rsc.orgmdpi.com The synthesis of dihaloquinolines can be approached through such methods. For instance, a Vilsmeier reaction on N-acetylated α-naphthylamine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield 2-chlorobenzo[h]quinoline-3-carbaldehyde. Subsequent functional group manipulations could lead to further halogenation.
While direct multi-component syntheses for dihalobenzo[h]quinolines are specific, the principles of MCRs, such as the Povarov, Gewald, and Ugi reactions, are widely applied to generate diverse quinoline scaffolds which can then be halogenated. rsc.orgmdpi.com A common strategy for introducing chlorine atoms at the 2- and 4-positions involves the conversion of the corresponding hydroxyquinolines (quinolones) using a chlorinating agent like phosphorus oxychloride. fly-chem.com For example, a precursor 2,4-dihydroxybenzo[h]quinoline, potentially synthesized via a modified Conrad-Limpach approach, could be treated with POCl₃ to yield the 2,4-dichloro derivative.
Introduction of Phenyl Substituents via Cyclization and Annulation Reactions
Introducing a phenyl group at a specific position, such as C6 on the benzo[h]quinoline skeleton, can be accomplished either by starting with a phenyl-substituted precursor or by attaching the phenyl group to the pre-formed heterocyclic system.
One elegant approach involves a photoinduced dehydrogenative annulation reaction. rsc.org For instance, (E)-2-phenyl-3-styrylpyridines can be irradiated with UV light in the presence of an acid to yield 6-phenylbenzo[h]quinolines through a 6π-electrocyclization process. rsc.org This method is notable for being transition-metal-free and having high atom efficiency under mild conditions. rsc.org
Another powerful strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While this method primarily focuses on substitutions on the pyridine (B92270) ring, analogous cyclizations starting from appropriately substituted naphthylamines could be envisioned. For instance, an N-(2-alkynyl)-1-naphthylamine where the alkyne bears a phenyl group could cyclize to form a phenyl-substituted benzo[h]quinoline. nih.gov Furthermore, cascade annulation reactions, such as the base-catalyzed reaction of benzonitriles and diynones, offer a one-pot synthesis for functionalized benzo[h]quinolines. researchgate.net
Finally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a versatile method for introducing phenyl groups. nih.gov A halogenated benzo[h]quinoline intermediate could be coupled with phenylboronic acid to install the phenyl substituent at the desired position. rsc.org
Table 3: Summary of Synthetic Strategies
| Strategy | Description | Application |
|---|---|---|
| Friedländer Condensation | Condensation of an amino-naphthaldehyde/ketone with an active methylene (B1212753) compound. organicreactions.org | Forms the core benzo[h]quinoline ring system. |
| Skraup Synthesis | Reaction of α-naphthylamine with glycerol and an oxidizing agent. iipseries.org | Forms the core benzo[h]quinoline ring system. |
| Vilsmeier-Haack Reaction | Reaction of an N-acyl-naphthylamine with POCl₃/DMF. | Can introduce a chloro group and a formyl group, precursors for further functionalization. |
| Conrad-Limpach Synthesis | Reaction of α-naphthylamine with a β-ketoester followed by thermal cyclization. wikipedia.org | Can generate a 4-hydroxybenzo[h]quinoline, a precursor for the 4-chloro substituent. |
| Photoinduced Annulation | UV irradiation of a styrylpyridine derivative. rsc.org | Introduces a phenyl group during the formation of the benzo[h]quinoline ring. |
| Electrophilic Cyclization | Cyclization of an N-(2-alkynyl)naphthylamine. nih.gov | Can introduce substituents on the pyridine portion of the ring system. |
| Suzuki Coupling | Pd-catalyzed reaction of a halobenzo[h]quinoline with phenylboronic acid. nih.gov | Introduces a phenyl group onto a pre-formed ring. |
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of complex heterocyclic scaffolds such as this compound is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Advanced techniques, including microwave-assisted synthesis, the use of novel catalysts, and photochemical methods, have been developed to construct the benzo[h]quinoline core with improved yields, shorter reaction times, and reduced environmental impact.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. asianpubs.orgmdpi.com The application of microwave irradiation under solvent-free or "neat" conditions is particularly advantageous from a green chemistry perspective, as it eliminates the need for potentially harmful solvents and simplifies product purification. thieme-connect.com
One notable approach involves a one-pot, solvent-free imino Diels-Alder reaction to construct benzo[h]quinoline derivatives. thieme-connect.com This multicomponent reaction utilizes 1-naphthylamine (B1663977), various aldehydes, and electron-deficient terminal alkynes in the presence of an indium(III) triflate catalyst. Under microwave irradiation, the reaction proceeds rapidly, typically within minutes, to afford the desired products in high yields. thieme-connect.com This method's efficiency is highlighted by the significant increase in yield from 50% in a conventional solvent like toluene (B28343) to 80% under solvent-free microwave conditions. thieme-connect.com
Similarly, the synthesis of the 2,4-dichloroquinoline (B42001) core, a key structural feature of the target compound, has been achieved efficiently using microwave assistance. The condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation (e.g., 600 W for 50 seconds) provides a rapid and high-yielding route to 2,4-dichloroquinolines. asianpubs.org This one-pot method avoids the formation of significant by-products, streamlining the synthesis process. asianpubs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzo[h]quinoline Derivative thieme-connect.com
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Toluene | Solvent-Free |
| Catalyst | In(OTf)₃ (5 mol%) | In(OTf)₃ (10 mol%) |
| Temperature | Reflux | 120 °C |
| Time | Not specified | 8 minutes |
| Yield | 50% | 80% |
Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. For the synthesis of benzo[h]quinolines, both homogeneous transition-metal catalysts and heterogeneous nanocatalysts have been successfully employed.
Metal-Catalyzed Cyclizations: Transition-metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization, provide an atom-economical route to quinoline scaffolds. acs.orgmdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper can facilitate the cyclization of anilines with various coupling partners like alkynes to form the quinoline ring system. mdpi.com For instance, rhodium catalysts can mediate the ortho-C-H bond activation of aromatic amines, followed by cyclization with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com These methods often operate under mild conditions and demonstrate the power of transition metals to forge new C-C and C-N bonds in a controlled manner. nih.gov
Nanoparticle Catalysis: The use of nanocatalysts represents a significant advancement in green chemistry, bridging the gap between homogeneous and heterogeneous catalysis. acs.org Nanoparticles offer high surface area and unique catalytic activity, while their solid nature allows for easy separation and recycling, reducing waste and cost. acs.orgnih.gov
Magnetic nanoparticles, such as those based on iron oxides (Fe₃O₄), have been functionalized and used as efficient catalysts for the synthesis of benzo[h]quinoline derivatives. nih.gov In one protocol, a novel nanomagnetic catalyst was used for the multicomponent synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, 1-naphthylamine, and various benzaldehydes under solvent-free conditions at 80 °C. acs.org This method yielded products in 80-89% yields within 20-35 minutes, and the catalyst could be easily recovered with an external magnet and reused for at least six consecutive runs without significant loss of activity. acs.org
Table 2: Examples of Nanocatalysts in Benzo[h]quinoline Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ | Multicomponent reaction of pyruvic acid, naphthylamine, and benzaldehydes | Solvent-free, short reaction times (20-35 min), high yields (80-89%), catalyst magnetically recoverable and reusable. | acs.org |
| Fe₃O₄@PS-Arginine[HSO₄] | Synthesis of benzo[h]quinolone derivatives | Efficient, magnetic separation. | mlsu.ac.in |
| Fe₃O₄ nanoparticles with Molybdenum Schiff base complex | One-pot condensation of benzaldehyde, 1-naphthol, and malononitrile | Solvent-free, excellent yields (81-98%), catalyst reusable for at least seven cycles. | mdpi.com |
Photochemical reactions offer a unique and environmentally friendly approach to synthesis, using light as a "traceless" reagent to drive chemical transformations. A particularly elegant strategy for forming the 6-phenylbenzo[h]quinoline scaffold is through the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. rsc.orgrsc.org
This method involves irradiating a solution of the styrylpyridine precursor with UV light (e.g., 254 nm) in a solvent like ethanol, under an inert atmosphere. rsc.orgrsc.org The reaction proceeds through a cascade involving a 6π-electrocyclization, a thieme-connect.comrsc.org-hydride shift, tautomerization, and finally, the elimination of a hydrogen molecule to achieve aromatization. rsc.orgrsc.org A key advantage of this protocol is that it avoids the need for any transition-metal catalysts or chemical oxidants, resulting in high atom efficiency and mild reaction conditions. rsc.org The presence of an acid, such as trifluoroacetic acid (TFA), has been shown to facilitate the reaction. rsc.org This strategy is highly effective for synthesizing the specific 6-phenylbenzo[h]quinoline core of the target molecule.
Table 3: Substrate Scope for Photoinduced Synthesis of 6-Phenylbenzo[h]quinolines rsc.org
| Starting Material Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| H | 6-Phenylbenzo[h]quinoline | 10 | 85% |
| 4-Me | 6-(p-Tolyl)benzo[h]quinoline | 10 | 82% |
| 4-OMe | 6-(4-Methoxyphenyl)benzo[h]quinoline | 10 | 80% |
| 4-F | 6-(4-Fluorophenyl)benzo[h]quinoline | 10 | 83% |
| 4-CF₃ | 6-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline | 12 | 75% |
| Conditions: Irradiation of substrate (0.4 mmol) and TFA (2 eq.) in EtOH with a 254 nm UV lamp under Ar atmosphere. |
Retrosynthetic Analysis and Precursor Design for this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to suitable starting materials. actascientific.comamazonaws.com For a complex molecule like this compound, several logical pathways can be envisioned, leveraging the synthetic methodologies described previously.
Strategy A: Late-Stage Chlorination
This approach prioritizes the construction of the core 6-phenylbenzo[h]quinoline skeleton first, followed by the introduction of the chlorine atoms.
Step 1: Disconnection of Chloro Groups The two C-Cl bonds are the most logical first disconnection. Dichloroquinolines are commonly synthesized from the corresponding quinoline-2,4-diones (or their tautomers, 2,4-dihydroxyquinolines) via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). asianpubs.org This transforms the retrosynthetic target into 6-Phenylbenzo[h]quinoline-2,4-dione (A1) .
Step 2: Disconnection of the Quinoline Ring (Photoannulation Route) Based on the photochemical strategy, the benzo[h]quinoline ring of A1 can be disconnected via a retro-photoannulation reaction. This leads to the precursor (E)-2-phenyl-3-styrylpyridine derivative (A2) , which contains the necessary functionalities to form the quinolinedione upon cyclization and subsequent oxidation/hydrolysis.
Step 3: Disconnection of the Styrylpyridine Precursor The precursor A2 can be simplified by disconnecting the styryl double bond (retro-Wittig or related olefination) and the C-N bond of the pyridine ring, ultimately leading back to simpler, more readily available aromatic and heterocyclic building blocks.
Strategy B: Early-Stage Construction of a Dichloroaromatic Precursor
This strategy involves building the benzo[h]quinoline ring from precursors that already contain chlorine atoms or their synthetic equivalents.
Step 1: Disconnection of the Benzo Ring (Friedländer Annulation) A classic approach to quinolines is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. In this retrosynthesis, the benzo[h]quinoline can be disconnected to an appropriately substituted 2-amino-naphthalene derivative (B1) and a 3-chloro-3-phenyl-propenal derivative (B2) . The challenge lies in the synthesis and regioselective reaction of these highly functionalized precursors.
Step 2: Disconnection via Combes or Skraup type synthesis Alternatively, the entire ring system can be built from a 1-naphthylamine precursor. For instance, a reaction analogous to the Combes quinoline synthesis would involve the condensation of 1-naphthylamine with a β-diketone. To achieve the final substitution pattern, a precursor like 1-phenyl-4,4-dichloro-1,3-butanedione (B3) could theoretically react with 1-naphthylamine. This would be a challenging but direct approach to the core structure. The phenyl group at C6 would arise from the 1-naphthylamine precursor itself, requiring a 4-phenylnaphthalen-1-amine (B4) as the starting material.
Precursor Design Summary:
Based on these analyses, key precursors for the synthesis of this compound include:
From Strategy A: 6-Phenylbenzo[h]quinoline (for late-stage chlorination), which can be synthesized from (E)-2-phenyl-3-styrylpyridine derivatives. rsc.orgrsc.org
From Strategy B: 4-Phenylnaphthalen-1-amine and a C3 synthon like malonic acid or its derivatives, which would form the quinoline-2,4-dione intermediate prior to chlorination. asianpubs.org
The photochemical approach (Strategy A) appears particularly promising due to its high efficiency, mild conditions, and demonstrated success in synthesizing the specific 6-phenylbenzo[h]quinoline core. rsc.orgrsc.org The final chlorination step is a well-established transformation in quinoline chemistry. asianpubs.org
Reaction Mechanisms and Chemical Transformations of 2,4 Dichloro 6 Phenylbenzo H Quinoline
Mechanistic Elucidation of Formation Pathways
The synthesis of the benzo[h]quinoline (B1196314) core, particularly with a dichlorinated pyridine (B92270) ring, likely involves multi-step sequences. A plausible synthetic strategy would involve the initial construction of the corresponding dihydroxy derivative, 6-phenylbenzo[h]quinoline-2,4-diol, which can then be chlorinated.
The formation of the foundational 4-hydroxybenzo[h]quinolin-2(1H)-one scaffold is often achieved through the cyclization of N-arylmalonamides, such as N,N'-di(naphthyl-1-yl)malonamide, in the presence of a dehydrating agent like polyphosphoric acid. researchgate.net This process involves an intramolecular cyclization followed by dehydration to yield the fused heterocyclic system. Subsequent chlorination, typically using reagents like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), would then convert the dihydroxy form into the target 2,4-dichloro derivative. mdpi.com
Cascade Reactions and Tandem Cyclizations
Modern synthetic strategies for constructing complex heterocyclic frameworks like benzo[h]quinolines often employ cascade or tandem reactions to enhance efficiency. While no specific cascade reaction for the direct synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline is documented, related methodologies provide a template for its potential formation. For instance, base-catalyzed 1,4-addition followed by an intramolecular annulation cascade has been utilized to create functionalized benzo[h]quinolines. researchgate.net Another powerful method involves the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines, which proceeds through a 6π-electrocyclization, a iust.ac.irgoogle.com-H shift, and tautomerization to form the 6-phenylbenzo[h]quinoline core. rsc.org
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the this compound ring system is dictated by the electronic properties of its constituent rings and substituents.
Electrophilic Substitution: The quinoline (B57606) nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic aromatic substitution (SEAr) is expected to occur on the more electron-rich carbocyclic rings (the phenyl and naphthyl portions) rather than the dichlorinated pyridine ring. iust.ac.irimperial.ac.uk Substitution on the benzo[h]quinoline moiety itself would likely favor positions 5 and 8, analogous to the reactivity of quinoline. imperial.ac.uk
Nucleophilic Substitution: The chlorine atoms at the 2- and 4-positions of the quinoline ring are highly activated towards nucleophilic aromatic substitution (SNAr). This is a hallmark of haloquinolines. iust.ac.ir Studies on analogous 2,4-dichloroquinazolines have shown through both experimental results and DFT calculations that the 4-position is significantly more susceptible to nucleophilic attack than the 2-position. nih.gov This regioselectivity is attributed to the greater positive charge and higher LUMO coefficient at the C4 carbon, leading to a lower activation energy for the formation of the Meisenheimer intermediate. nih.gov Therefore, in reactions with nucleophiles such as amines, alkoxides, or thiolates, monosubstitution is anticipated to occur selectively at the C4 position of this compound.
Deaminative Ring Contraction Cascade Mechanisms
Although not a direct formation pathway for a pre-formed benzo[h]quinoline, deaminative ring contraction cascades represent an innovative method for synthesizing polycyclic heteroaromatics and could be conceptually adapted. This strategy involves the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation, which then undergoes a base-induced iust.ac.irnih.gov-Stevens rearrangement followed by a dehydroamination sequence to yield a contracted aromatic ring system. While this specific mechanism has been detailed for other polycyclic systems, its application to generate a benzo[h]quinoline framework highlights the advanced mechanistic pathways available in modern heterocyclic synthesis.
Electrocyclization and Tautomerization Processes
Electrocyclization is a key step in several synthetic routes to the benzo[h]quinoline core. As mentioned, the UV-light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines is a known method for producing substituted benzo[h]quinolines. nih.gov Similarly, the photoinduced synthesis of 6-phenylbenzo[h]quinolines involves a 6π-electrocyclization followed by tautomerization and aromatization. rsc.org
Regarding tautomerization, while the parent this compound does not have tautomerizable protons, its precursor, 6-phenylbenzo[h]quinoline-2,4-diol, would exist in equilibrium with its keto-enol tautomers, primarily as 4-hydroxy-6-phenylbenzo[h]quinolin-2(1H)-one. researchgate.net This tautomeric behavior is fundamental to the chemistry of hydroxyquinolines.
Anomeric-Based Oxidation Pathways
Information regarding anomeric-based oxidation pathways specifically for the formation of this compound is not available in the current literature. This type of mechanism is more commonly associated with carbohydrate chemistry and is not a standard route for the synthesis of quinoline-based heterocycles.
Reactivity Profiles and Subsequent Derivatizations
The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the C2 and C4 positions. This dual reactivity allows for sequential derivatization, making it a potentially valuable scaffold for building more complex molecules.
The higher reactivity of the C4-chloro group allows for selective initial substitution. nih.gov A wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, could be introduced at this position. Following the initial substitution at C4, the reactivity of the remaining C2-chloro group can be exploited for a second, different substitution, potentially requiring more forcing conditions. This stepwise functionalization enables the synthesis of a diverse library of 2,4-disubstituted 6-phenylbenzo[h]quinoline derivatives.
Below is a table summarizing the expected reactivity and potential derivatizations based on analogous systems.
| Position | Reagent Type | Expected Reaction | Potential Products |
| C4 | Primary/Secondary Amines | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino-2-chloro-6-phenylbenzo[h]quinolines |
| C4 | Alkoxides (e.g., NaOMe) | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-methoxy-6-phenylbenzo[h]quinolines |
| C4 | Thiolates (e.g., NaSPh) | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-6-phenyl-4-(phenylthio)benzo[h]quinolines |
| C2 | Amines, Alkoxides, Thiolates | Nucleophilic Aromatic Substitution (SNAr) | 2,4-Disubstituted-6-phenylbenzo[h]quinolines |
| Benzo Rings | Electrophiles (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution (SEAr) | Nitro-substituted derivatives (e.g., at C5 or C8) |
The derivatization potential is further exemplified by the reactions of 2,4-dichloro-8-methylquinoline, where the C2 position was found to be inactive towards hydrazination until the C4-chloro was first substituted, indicating that the nature of the substituent at one position can influence the reactivity of the other. mdpi.com
Functional Group Interconversions on the Benzo[h]quinoline Core
The two chlorine atoms on the benzo[h]quinoline core are susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction for introducing new functional groups. The reactivity of these positions is not identical, with the C4-position generally being more susceptible to nucleophilic attack than the C2-position. This regioselectivity is attributed to the electronic influence of the nitrogen atom within the quinoline ring system.
Studies on the closely related 2,4-dichloroquinazolines have shown that nucleophilic substitution occurs preferentially at the C4-position under mild conditions. nih.govrsc.org For instance, treatment with amines or hydrazine (B178648) hydrate (B1144303) at low temperatures selectively yields the 4-substituted-2-chloroquinazoline derivative. rsc.org Harsh reaction conditions, such as higher temperatures, are typically required to induce substitution at the C2-position. rsc.org This differential reactivity allows for a stepwise functionalization of the molecule.
Common nucleophiles employed in these transformations include amines, thiols, and alkoxides, leading to the formation of amino, thioether, and ether linkages, respectively. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, which then expels the chloride ion to afford the substituted product. beilstein-journals.org
Metal-Mediated and Metal-Catalyzed Reactions of the Dichloro-Substituents
The chlorine atoms of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2 and C4 positions observed in nucleophilic substitution is also evident in these transformations, although the selectivity can sometimes be reversed depending on the specific reaction and catalyst system.
Palladium-catalyzed reactions are particularly prominent in the functionalization of such dihaloheterocycles. researchgate.net The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Buchwald-Hartwig amination, for the introduction of nitrogen-based nucleophiles, are two of the most widely used methods. semanticscholar.orglibretexts.org
Interestingly, in the context of 2,4-dichloroquinolines, a reversal of regioselectivity is often observed in palladium-catalyzed reactions compared to nucleophilic substitution. For example, Sonogashira coupling with terminal alkynes has been shown to occur preferentially at the C2-position. This is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the more proximate C2-chloro substituent.
Below is a table summarizing typical conditions for selective metal-catalyzed reactions on 2,4-dichloroquinoline (B42001), a close structural analog to the title compound.
Table 1: Regioselective Metal-Catalyzed Reactions of 2,4-Dichloroquinoline
| Reaction Type | Position of Substitution | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Sonogashira Coupling | C2 | Pd/C, PPh₃, CuI, Et₃N | Water | 80 | 85-92 |
| Suzuki-Miyaura Coupling | C4 | (PPh₃)₂PdCl₂, CsCO₃, PCy₃ | Dioxane/Water | 80 | 79-88 |
| Buchwald-Hartwig Amination | C4 | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene (B28343) | 80-100 | 70-95 |
Modification of the Phenyl Moiety and its Influence on Reactivity
The phenyl group at the 6-position of the benzo[h]quinoline core can also be subjected to chemical modification, primarily through electrophilic aromatic substitution. The orientation of these substitutions is governed by the electronic nature of the benzo[h]quinoline system. As an extended aromatic system, the benzo[h]quinoline moiety is generally considered to be an ortho-, para-directing group, albeit with a potential deactivating effect due to the electronegativity of the nitrogen atom.
Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl ring would be expected to yield a mixture of ortho- and para-substituted products. The specific ratio of these isomers would be influenced by steric hindrance imposed by the bulky benzo[h]quinoline core.
The electronic nature of the 6-phenyl group, in turn, can influence the reactivity of the chloro-substituents on the benzo[h]quinoline core. Electron-donating groups on the phenyl ring would increase the electron density of the entire aromatic system, potentially accelerating the rate of electrophilic attack on the phenyl ring itself and slightly deactivating the benzo[h]quinoline core towards nucleophilic attack. Conversely, electron-withdrawing groups on the phenyl ring would have the opposite effect, deactivating the phenyl ring towards electrophilic substitution and activating the C2 and C4 positions for nucleophilic substitution.
Selectivity and Stereochemical Control in Reactions Involving the Compound
Achieving selectivity in reactions involving this compound is a key challenge. As discussed, regioselectivity in the substitution of the two chlorine atoms can often be controlled by the choice of reaction conditions (nucleophilic vs. metal-catalyzed).
Stereochemical control, however, is a more complex issue, particularly as the core of the molecule is a planar aromatic system. Introducing chirality would typically require either the use of a chiral reagent or catalyst that can differentiate between the two faces of the aromatic plane, or the presence of a pre-existing stereocenter in one of the reacting partners. For instance, in a nucleophilic substitution reaction with a chiral amine, the product would be a mixture of diastereomers. Separation of these diastereomers or the development of a diastereoselective reaction would be necessary to obtain a single stereoisomer.
Structural Elucidation and Advanced Spectroscopic Characterization
Solid-State Structure Determination by X-ray Crystallography
Single-crystal X-ray crystallography provides definitive information about the arrangement of atoms in the solid state. Although the crystal structure for 2,4-Dichloro-6-phenylbenzo[h]quinoline has not been specifically reported, the analysis of the closely related compound, 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, offers valuable insights into the expected structural features. nih.gov
The crystalline packing of this compound is expected to be driven by a combination of steric and electronic factors to achieve a thermodynamically stable arrangement. In analogous structures, the benzo[h]quinoline (B1196314) core tends to be nearly planar. For instance, in 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, the benzo[h]quinoline system exhibits an almost planar conformation with a root-mean-square (r.m.s.) deviation of 0.0202 Å. nih.gov
The molecular conformation will be significantly influenced by the orientation of the phenyl group at the 6-position and the chlorine atoms at the 2- and 4-positions. The phenyl group is likely to be twisted out of the plane of the benzo[h]quinoline ring to minimize steric hindrance.
Table 1: Crystal Data and Structure Refinement for an Analogous Compound (2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline) nih.gov
| Parameter | Value |
| Chemical formula | C₂₅H₁₅Cl₂N |
| Molar mass | 400.28 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.6066 (14) |
| b (Å) | 9.5667 (12) |
| c (Å) | 18.824 (2) |
| β (°) | 94.264 (7) |
| Volume (ų) | 1904.8 (4) |
| Z | 4 |
Non-covalent interactions play a crucial role in dictating the supramolecular architecture of crystalline solids. For this compound, intermolecular C-H···π interactions are expected to be significant in stabilizing the crystal packing. nih.gov These interactions involve hydrogen atoms from one molecule interacting with the π-electron clouds of the aromatic rings of a neighboring molecule.
The planarity of the benzo[h]quinoline core and the dihedral angles between this core and the substituent groups are critical parameters defining the molecule's shape. In the analogous 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, the dihedral angle between the benzo[h]quinoline parent ring and the phenyl substituent at the 4-position is 67.11 (4)°. nih.gov A similar significant twist would be expected for the phenyl group at the 6-position in the title compound. The dichlorophenyl group in the analogue is nearly coplanar with the benzo[h]quinoline ring, with a dihedral angle of only 6.68 (7)°. nih.gov
Table 2: Selected Dihedral Angles for an Analogous Compound (2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline) nih.gov
| Torsion Angle | Angle (°) |
| Dihedral angle between the parent ring and the phenyl substituent at position 4 | 67.11 (4) |
| Dihedral angle between the parent ring and the 3,4-dichlorophenyl group at position 2 | 6.68 (7) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.
Due to the complex aromatic nature of this compound, the ¹H NMR spectrum is expected to show a series of overlapping multiplets in the aromatic region. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for characterizing the crystalline and any potential amorphous forms of this compound. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra of the solid material, which can be compared with solution-state NMR data to identify any conformational differences between the two states. Furthermore, ssNMR can be used to probe intermolecular interactions and packing in the solid state.
Protonation Effects on NMR Chemical Shifts
The protonation of quinoline (B57606) derivatives induces significant changes in their electronic structure, which are directly observable as shifts in the signals of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. uncw.edunih.gov Upon protonation of the nitrogen atom in the quinoline ring, a positive charge is introduced. This leads to a general deshielding effect on the protons and carbons within the heterocyclic ring system due to the increased electronegativity of the protonated nitrogen.
Consequently, the resonance signals for the protons and carbons, particularly those in proximity to the nitrogen atom (e.g., at the C-2 and C-10 positions in the benzo[h]quinoline system), are expected to shift downfield to a higher ppm value. msu.edu The magnitude of this downfield shift can provide insights into the change in electron density distribution upon protonation. While specific data for this compound is unavailable, studies on various quinoline derivatives confirm this trend of concentration-dependent chemical shift changes, often attributed to intermolecular interactions and aromatic stacking, which would be influenced by protonation. uncw.edu
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint by probing the various vibrational modes of a compound. biointerfaceresearch.com For a complex aromatic structure like this compound, the FT-IR and Raman spectra would be rich with characteristic bands.
Key expected vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. scialert.net
C=C and C=N Stretching: These skeletal vibrations of the fused aromatic and heterocyclic rings would appear in the 1650-1400 cm⁻¹ range. nih.gov
C-Cl Stretching: The presence of two chlorine substituents would give rise to characteristic C-Cl stretching vibrations, typically found in the 850-550 cm⁻¹ region.
Ring Breathing Modes: These are collective vibrations of the entire ring system and appear at lower frequencies.
Out-of-Plane C-H Bending: These modes, appearing in the 900-675 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.
While a specific vibrational assignment for this compound is not available, analysis of related compounds like 2-chloroquinoline-3-carboxaldehyde confirms the assignment of these characteristic functional group frequencies. nih.gov
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. youtube.comlibretexts.org The extended π-conjugated system of benzo[h]quinoline results in strong absorption in the ultraviolet region. These absorptions are primarily due to π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. libretexts.org
For the parent compound, benzo[h]quinoline , studies have reported its absorption characteristics in dichloromethane (B109758) (DCM). Upon the addition of a strong acid like trifluoroacetic acid (TFA), which protonates the nitrogen atom, significant changes in the absorption spectrum are observed. This includes the appearance of new absorption bands corresponding to the protonated species. nih.gov The presence of chloro and phenyl substituents on the this compound framework would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent compound due to the extension of the conjugated system and the influence of the halogens.
Table 1: UV-Vis Absorption Data for Benzo[h]quinoline in Dichloromethane
| Species | Wavelength (λ_max) |
|---|---|
| Benzo[h]quinoline (Neutral) | 268 nm, 328 nm |
| Benzo[h]quinoline (Protonated) | 310 nm, 360 nm |
This interactive table is based on data for the parent compound, benzo[h]quinoline. nih.gov
Fluorescence spectroscopy reveals information about the electronic excited states of a molecule. Many quinoline derivatives are fluorescent, and their emission properties can be highly sensitive to their environment and chemical state. researchgate.net
A key feature of benzo[h]quinoline and related compounds is the significant enhancement of fluorescence intensity upon protonation. nih.gov In its neutral form, the nitrogen's lone pair of electrons can participate in non-radiative decay pathways, quenching fluorescence. When the nitrogen is protonated by a strong acid, this lone pair is engaged in a bond, which closes these non-radiative channels. This leads to a dramatic increase in the fluorescence quantum yield. researchgate.nettuni.fi
For the parent benzo[h]quinoline , protonation not only enhances the emission intensity but also causes a notable bathochromic shift of approximately 50 nm in the emission maximum. nih.gov This phenomenon makes such compounds potential candidates for use as fluorescent sensors for acidic environments.
Table 2: Fluorescence Emission Data for Benzo[h]quinoline in Dichloromethane
| Species | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Key Observation |
|---|---|---|---|
| Benzo[h]quinoline (Neutral) | 310 nm | ~350 nm | Weak fluorescence |
| Benzo[h]quinoline (Protonated) | 310 nm | ~400 nm | Strong fluorescence enhancement and 50 nm red shift |
This interactive table is based on data for the parent compound, benzo[h]quinoline. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. cdc.govnih.gov For this compound (C₂₃H₁₃Cl₂N), HRMS would be able to confirm its elemental composition by providing an exact mass that matches the theoretical value.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion [M+H]⁺ would reveal its fragmentation pattern. nih.gov This "molecular fingerprint" provides crucial information about the compound's structure. cdc.gov For a molecule like this compound, characteristic fragmentation pathways would likely include:
Loss of chlorine atoms (Cl•).
Loss of hydrogen chloride (HCl).
Cleavage of the phenyl group.
Ring fragmentation of the benzoquinoline core.
Systematic studies of fragmentation patterns in complex heterocyclic molecules allow for detailed structural elucidation. nih.govpreprints.org While a specific fragmentation spectrum for the title compound is not documented in the searched literature, the general principles of fragmentation would apply. mdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. rsc.orgdergipark.org.tr It is frequently employed to study quinoline (B57606) derivatives to elucidate their geometric and electronic properties. nih.govresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. dergipark.org.tr For a molecule like 2,4-Dichloro-6-phenylbenzo[h]quinoline, this would involve determining the bond lengths, bond angles, and dihedral angles of the fused ring system and the rotational orientation of the phenyl group.
Conformational analysis would explore the potential energy surface related to the rotation around the single bond connecting the phenyl group to the benzo[h]quinoline (B1196314) core. This analysis identifies the most stable conformer(s) and the energy barriers between them. Despite the common application of these methods to similar molecules, specific optimized geometric parameters and conformational analysis data for this compound are not documented in the scientific literature.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. This is often analyzed by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation properties of the molecule. nih.govnih.gov A small energy gap generally implies higher reactivity. While DFT calculations are standard for determining these values for quinoline derivatives, specific HOMO, LUMO, and energy gap values for this compound have not been published.
Interactive Data Table: Illustrative FMO Data for Quinoline Derivatives (General Example)
This table illustrates the type of data that would be generated from DFT calculations. The values are representative examples from studies on other quinoline derivatives and not actual data for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -5.811 | -2.061 | 3.750 |
| Derivative B | -6.225 | -3.146 | 3.079 |
| Derivative C | -5.968 | -2.456 | 3.512 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and identifies regions that are electron-rich (sites for electrophilic attack) and electron-poor (sites for nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen atom and the chlorine atoms due to their high electronegativity, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for predicting how the molecule will interact with other reagents, but a specific MEP map for the title compound is not available.
Reaction Mechanism Studies using Computational Methods
Computational methods are instrumental in elucidating the pathways of chemical reactions, helping to identify intermediates and transition states that are often difficult to observe experimentally. nih.govresearchgate.net
Transition State Localization and Energy Barrier Calculations
To understand the kinetics of a chemical reaction, it is necessary to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted positions, computational methods could precisely map the reaction pathway and calculate these barriers. However, no such studies detailing the transition state structures or activation energies for reactions involving this specific molecule have been published.
Thermodynamic and Kinetic Predictions of Chemical Transformations
By calculating the energies of reactants, products, and transition states, computational chemistry can predict the thermodynamics (e.g., reaction enthalpy, Gibbs free energy) and kinetics of a chemical transformation. nih.gov This allows chemists to determine whether a reaction is favorable (spontaneous) and how fast it will proceed. For this compound, these predictions would be vital for optimizing synthetic routes or understanding its metabolic pathways. To date, no literature provides specific thermodynamic or kinetic predictions for chemical transformations of this compound based on computational methods.
Spectroscopic Property Predictions via Computational Models
Computational models are instrumental in predicting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are commonly employed to simulate various types of spectra. researchgate.net These simulations are crucial for interpreting experimental data and understanding the electronic transitions and vibrational modes of the molecule.
Theoretical calculations can provide valuable predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
IR Spectra: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. DFT calculations are used to determine these vibrational modes. dergipark.org.tr The calculated IR spectra for related quinoline compounds, such as 6-chloroquinoline (B1265530) and 3,4-Dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione, have shown good correlation with experimental FT-IR spectra. dergipark.org.trnanobioletters.com These theoretical spectra aid in the assignment of vibrational modes, such as C-H, C=C, C-N, and C-Cl stretching and bending vibrations. dergipark.org.trresearchgate.net
Table 1: Illustrative Example of Calculated vs. Experimental IR Frequencies for a Related Compound (6-Chloroquinoline)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | 3050-3100 | 3040-3090 |
| C=C Stretching | 1570-1620 | 1560-1610 |
| C-Cl Stretching | 600-640 | 607-637 |
Note: This data is for 6-Chloroquinoline and serves as an example of the accuracy of computational predictions. dergipark.org.tr
UV-Vis Spectra: TD-DFT is a primary computational tool for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net These calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net For quinoline-annulated compounds, the position and intensity of absorption bands are heavily influenced by the extent of the π-conjugated system and the nature of substituents. researchgate.net The phenyl substitution at the 6-position and the chloro groups at the 2- and 4-positions in this compound would be expected to modulate the electronic transitions, likely causing shifts in the absorption bands compared to the unsubstituted benzo[h]quinoline.
Computational models are essential for understanding and predicting the photophysical properties of molecules, including fluorescence. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be computationally estimated by calculating the rates of radiative (fluorescence) and non-radiative decay processes from the excited state. chemrxiv.org
The computational workflow typically involves:
Optimization of the ground state (S₀) and the first singlet excited state (S₁) geometries using DFT and TD-DFT, respectively. chemrxiv.org
Calculation of the rates of fluorescence (k_r) and non-radiative decay, such as intersystem crossing (ISC) to the triplet state and internal conversion (IC) back to the ground state. chemrxiv.org
The fluorescence quantum yield (Φ_F) is then estimated using the ratio of the radiative decay rate to the sum of all decay rates.
Studies on various aromatic and heterocyclic systems have demonstrated the utility of these models in designing new chromophores with tailored photophysical properties. chemrxiv.orgnih.govbeilstein-journals.org For quinoline derivatives, substitutions can significantly impact the fluorescence properties. For example, the introduction of electron-withdrawing groups can influence the energy levels of the excited states and affect the quantum yield. sci-hub.se
Table 2: Example of Calculated Photophysical Properties for a Substituted Quinoline Derivative
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Cl-CN-DPQ | 373 | 434 | 5100-14800 | High (not quantified) |
Note: Data for 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ), illustrating the type of data obtained from photophysical studies. sci-hub.se
Structure-Property Relationships: A Computational Perspective
Computational chemistry provides a framework for establishing clear relationships between the molecular structure of a compound and its resulting electronic and optical properties.
The geometric structure of a molecule, including bond lengths, bond angles, and dihedral angles, is intrinsically linked to its electronic and optical behavior. Computational studies can systematically alter these structural parameters to observe the impact on properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and absorption spectra. researchgate.net
For aromatic systems like this compound, the planarity of the fused ring system is crucial for π-electron delocalization. Deviations from planarity can disrupt this conjugation, leading to changes in the electronic and optical properties. The phenyl group at the 6-position may have a specific torsional angle relative to the benzoquinoline core, which would affect the extent of electronic communication and, consequently, the absorption and emission characteristics. researchgate.net Similarly, the electron-withdrawing nature of the chlorine atoms influences the electron distribution and the energies of the frontier molecular orbitals. dergipark.org.tr A smaller HOMO-LUMO gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum. nanobioletters.com
Computational methods can also predict how molecules interact with each other and with their environment, including their potential to self-assemble into larger, ordered structures. Molecular dynamics (MD) simulations and DFT calculations can be used to study non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.comasianresassoc.org
For a planar, aromatic molecule like this compound, π-π stacking interactions are expected to be a significant driving force for self-assembly. uncw.edu Computational models can predict the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the corresponding interaction energies. Machine learning models, trained on simulation data, are also emerging as tools to predict the self-assembly behavior of molecules based on their chemical structure. rsc.org While specific studies on the self-assembly of this compound are not documented in the provided results, the computational tools to investigate such phenomena are well-developed and could be applied to understand its potential for forming supramolecular structures. mdpi.com
Advanced Applications in Materials Science and Supramolecular Chemistry
Potential as Organic Electronic Materials
The extended π-conjugated system of benzo[h]quinoline (B1196314) derivatives is fundamental to their application in organic electronics. This structure facilitates the delocalization of electrons, which is a critical requirement for charge transport in semiconductor devices.
Quinoline-based materials are significant in the field of organic light-emitting diodes (OLEDs) researchgate.net. The benzo[h]quinoline scaffold, as a larger conjugated system, is an attractive candidate for these applications. In OLEDs, materials based on this framework can function as charge-transporting layers or as part of the emissive layer. The ability to tune the electronic properties through substitution, such as the introduction of chloro and phenyl groups in 2,4-Dichloro-6-phenylbenzo[h]quinoline, allows for the modification of energy levels to improve device efficiency and stability. The rigid structure helps in forming stable morphological films, which is crucial for the longevity of OLED devices.
In the realm of organic photovoltaics (OPVs), the primary goal is to efficiently absorb light and convert it into electrical energy. Benzo[h]quinoline derivatives can be designed to act as either electron donor or electron acceptor materials. Their broad absorption characteristics and appropriate energy levels are key to facilitating efficient charge separation at the donor-acceptor interface, a critical process for the functioning of OPVs.
The performance of organic electronic devices is fundamentally linked to the charge transport properties of the materials used. For compounds like this compound, these properties are investigated using techniques such as cyclic voltammetry (CV). CV is an electrochemical method used to determine the redox potentials of a molecule, which correspond to the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These energy levels are crucial for predicting how charges will be injected and transported through an organic semiconductor.
| Property | Description | Relevance to Organic Electronics |
| HOMO Level | Highest Occupied Molecular Orbital energy. Determined from the oxidation potential in cyclic voltammetry. | Governs the ability of the material to donate electrons (p-type character) and the energy barrier for hole injection from the anode. |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy. Determined from the reduction potential in cyclic voltammetry. | Governs the ability of the material to accept electrons (n-type character) and the energy barrier for electron injection from the cathode. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO levels. | Determines the optical absorption and emission properties of the material, influencing the color of light emitted in an OLED or the portion of the solar spectrum absorbed in an OPV. beilstein-journals.org |
Role as Ligands in Coordination and Organometallic Chemistry
The nitrogen atom in the quinoline (B57606) ring system makes benzo[h]quinoline and its derivatives excellent ligands for coordinating with metal ions. This has led to extensive research into their role in forming a wide variety of metal complexes with interesting properties and applications. nih.gov
Metal complexes of benzo[h]quinoline ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can feature the ligand in a monodentate, bidentate, or even tridentate coordination mode, depending on the substituents on the benzo[h]quinoline core and the nature of the metal ion. google.comnih.gov For this compound, the primary coordination site is the nitrogen atom.
The characterization of these new complexes is carried out using a suite of analytical techniques:
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.
FTIR Spectroscopy: To identify the coordination of the ligand to the metal, often observed as a shift in the C=N stretching frequency.
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
X-ray Diffraction: To determine the precise solid-state structure and coordination geometry (e.g., tetrahedral, square planar, octahedral) of the complex. bhu.ac.injchemlett.com
Complexes with various metals, including iron (Fe), zinc (Zn), nickel (Ni), and copper (Cu), have been prepared with related ligands. nih.govtsijournals.com The specific geometry and stability of these complexes are influenced by the electronic and steric effects of the substituents on the ligand.
The coordination of a benzo[h]quinoline ligand to a transition metal ion can give rise to unique magnetic and photophysical properties.
Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons on the central metal ion. libretexts.org Complexes can be classified as:
Paramagnetic: If they contain unpaired electrons, they are attracted to a magnetic field. The magnitude of this attraction, measured as the magnetic moment, is directly related to the number of unpaired electrons. hawaii.edulumenlearning.com For example, a high-spin Fe(III) complex (d⁵ configuration) would be strongly paramagnetic.
Diamagnetic: If all electrons are paired, the complex is weakly repelled by a magnetic field. libretexts.org Zn(II) complexes (d¹⁰ configuration) are typically diamagnetic.
The ligand field created by the benzo[h]quinoline ligand influences the electronic configuration of the metal ion, determining whether a complex will be high-spin or low-spin, which in turn dictates its magnetic properties. hawaii.edulumenlearning.com
Photophysical Properties: Many metal complexes containing aromatic ligands like benzo[h]quinoline exhibit luminescence (fluorescence or phosphorescence). researchgate.net Upon absorption of light, the complex is promoted to an excited state. The subsequent de-excitation can occur via the emission of light. The properties of this emission are determined by the nature of the ligand and the metal. Transitions can include:
Intra-ligand transitions (π-π*): Occurring within the benzo[h]quinoline ligand itself.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital to a ligand-centered orbital. These transitions are often responsible for the strong coloration and interesting photophysical properties of many transition metal complexes. researchgate.net
The emission color, quantum yield, and lifetime can be tuned by modifying the substituents on the ligand and by changing the central metal ion.
Metal complexes derived from benzo[h]quinoline ligands have shown significant promise as catalysts in organic synthesis. dntb.gov.uauniud.it One of the most notable applications is in transfer hydrogenation reactions. dntb.gov.ua In these reactions, complexes of ruthenium (Ru) and osmium (Os) containing benzo[h]quinoline-based ligands have been shown to be highly efficient catalysts for the reduction of carbonyl compounds (ketones and aldehydes) to alcohols. dntb.gov.ua
These catalytic systems can achieve very high turnover frequencies (TOFs), indicating a large number of substrate molecules converted per catalyst molecule per unit time. dntb.gov.ua Furthermore, by using chiral versions of the ligands, it is possible to achieve asymmetric transfer hydrogenation, producing one enantiomer of the alcohol product in high excess. This is of great importance in the pharmaceutical and fine chemical industries, where enantiomeric purity is often a critical requirement. The catalytic activity is influenced by the electronic environment around the metal center, which can be fine-tuned by the substituents on the benzo[h]quinoline ligand. google.comdntb.gov.ua
Supramolecular Architectures and Self-Assembly
The strategic placement of functional groups and the inherent aromatic nature of this compound provide a foundation for its application in supramolecular chemistry. This field focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. The resulting supramolecular architectures can exhibit novel properties and functions derived from the collective behavior of the assembled molecules.
Design of Self-Assembling Systems based on Non-Covalent Interactions
The design of self-assembling systems hinges on the precise control of various non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding. While specific studies on the self-assembly of this compound are not extensively documented, the molecular structure provides clear indicators for its potential in forming ordered supramolecular structures.
The planar benzo[h]quinoline core is conducive to π-π stacking interactions, a significant driving force for the assembly of aromatic molecules. The phenyl substituent at the 6-position can further enhance these interactions. The chlorine atoms at the 2- and 4-positions introduce the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been increasingly utilized in the design of supramolecular assemblies.
A crystallographic study of a closely related compound, 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, reveals the importance of intermolecular C-H···π interactions in stabilizing the crystal packing. nih.gov In this structure, the benzo[h]quinoline system is nearly planar, and the arrangement of molecules in the crystal lattice is dictated by these weak hydrogen bonds, where a hydrogen atom interacts with the electron cloud of an aromatic ring. This observation underscores the role of subtle, directional forces in guiding the self-assembly of such molecules.
Table 1: Potential Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Description | Potential Role in Self-Assembly |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Primary driving force for the aggregation of the planar benzo[h]quinoline cores. |
| Halogen Bonding | Directional interaction involving the chlorine atoms as halogen bond donors. | Can lead to the formation of specific, ordered architectures by providing directionality. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | Contribute to the stability and specific arrangement of molecules within the supramolecular structure. nih.gov |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall cohesion and packing efficiency of the assembled structure. |
Development of Fluorescent Chemosensors for Specific Analytes
Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively explored as scaffolds for the development of chemosensors. nanobioletters.comnih.gov These sensors can detect specific analytes, such as metal ions or small molecules, through changes in their fluorescence emission upon binding. The general principle involves a receptor unit that selectively interacts with the analyte and a fluorophore (in this case, the quinoline core) that signals the binding event.
While there is no specific research detailing the use of this compound as a fluorescent chemosensor, its inherent fluorescence and the presence of potential binding sites (the nitrogen atom and the π-system) suggest its potential in this area. The chlorine and phenyl substituents can modulate the electronic properties of the quinoline ring system, which in turn can influence its fluorescence quantum yield, lifetime, and sensitivity to the local environment.
The development of a chemosensor based on this molecule would likely involve the introduction of a specific receptor group designed to bind to a target analyte. The binding event would then perturb the electronic structure of the this compound core, leading to a detectable change in its fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.
Application in Nanomaterials and Advanced Functional Materials
The unique photophysical and electronic properties of this compound, combined with its rigid, planar structure, make it an attractive building block for the creation of advanced functional materials and nanomaterials.
Integration into Polymeric and Composite Materials
The incorporation of functional molecules like this compound into polymeric and composite materials can impart new or enhanced properties to the bulk material. For instance, its fluorescence could be utilized for creating luminescent polymers for applications in organic light-emitting diodes (OLEDs) or as embedded sensors.
The presence of reactive sites (the chloro groups) could potentially be used to covalently link the molecule to a polymer backbone. Alternatively, non-covalent interactions, such as π-π stacking and halogen bonding, could be exploited to physically disperse the molecule within a polymer matrix. rsc.org The compatibility of the phenyl and benzo[h]quinoline moieties with aromatic polymers could facilitate homogeneous dispersion.
Building Blocks for Nitrogen-Doped Graphene Nanoribbons (GNRs)
Graphene nanoribbons (GNRs), which are narrow strips of graphene, have garnered significant attention for their potential in next-generation electronic devices. The properties of GNRs can be precisely tuned by controlling their width, edge structure, and by introducing heteroatoms, a process known as doping. Nitrogen doping is particularly interesting as it can modulate the electronic properties of GNRs.
The "bottom-up" synthesis of GNRs from molecular precursors allows for atomic precision in their structure. In this approach, specifically designed organic molecules are polymerized on a catalytic surface to form the desired GNRs. While there is no direct report of using this compound as a precursor for GNRs, its structure contains the necessary elements for the formation of nitrogen-doped graphene-like structures. The benzo[h]quinoline core provides a pre-formed segment of a nitrogen-containing graphitic lattice.
The synthesis would likely involve a surface-assisted polymerization and cyclodehydrogenation process, where the chlorine and hydrogen atoms are removed to form covalent bonds between precursor molecules, resulting in an extended, nitrogen-doped graphene nanoribbon. The specific structure of the resulting GNR would be dictated by the precursor's design and the reaction conditions.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes for Complex Derivatives
The presence of two distinct chlorine atoms on the quinoline (B57606) moiety of 2,4-Dichloro-6-phenylbenzo[h]quinoline offers a prime opportunity for the development of complex, polyfunctional derivatives through selective and sequential cross-coupling reactions. Future research will likely focus on leveraging the differential reactivity of the C-2 and C-4 positions to construct a diverse library of novel compounds.
The chloro group at the C-2 position, being adjacent to the nitrogen atom, is anticipated to be more susceptible to nucleophilic substitution and palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, compared to the C-4 position. nih.govresearchgate.netbeilstein-journals.org This inherent regioselectivity can be exploited to introduce a variety of functional groups in a controlled manner. For instance, a sequential approach involving an initial Sonogashira coupling at C-2 followed by a Suzuki coupling at C-4 could yield 2-alkynyl-4-aryl-6-phenylbenzo[h]quinolines, which are valuable precursors for π-conjugated systems. nih.govbeilstein-journals.org
Furthermore, the exploration of C-H activation methodologies could open new avenues for derivatization, allowing for the functionalization of the phenyl and benzo rings. princeton.edu This would enable the synthesis of highly substituted, three-dimensional structures. An innovative synthesis strategy leveraging light-sensitive borate (B1201080) intermediates could also be adapted to transform quinoline derivatives into a variety of 2D and 3D fused frameworks in a cost-effective manner. sciencedaily.com The development of one-pot multicomponent reactions would also be a significant advancement, offering an efficient route to complex molecular architectures. rsc.org
The following table illustrates potential synthetic transformations for creating complex derivatives from this compound, with projected yields based on analogous reactions in the literature.
| Reaction Type | Position | Reagent | Projected Product | Projected Yield (%) |
| Sonogashira Coupling | C-2 | Phenylacetylene | 2-(Phenylethynyl)-4-chloro-6-phenylbenzo[h]quinoline | 85-95 |
| Suzuki Coupling | C-4 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-6-phenylbenzo[h]quinoline | 80-90 |
| Buchwald-Hartwig Amination | C-2 | Aniline (B41778) | N-Phenyl-4-chloro-6-phenylbenzo[h]quinolin-2-amine | 75-85 |
| Stille Coupling | C-4 | Tributyl(vinyl)stannane | 2-Chloro-4-vinyl-6-phenylbenzo[h]quinoline | 70-80 |
| Sequential Coupling | C-2, C-4 | 1. Phenylacetylene2. Pyrene-1-boronic acid | 2-(Phenylethynyl)-4-(pyren-1-yl)-6-phenylbenzo[h]quinoline | 60-70 |
Advanced Mechanistic Investigations using In Situ Techniques
A thorough understanding of the reaction mechanisms governing the derivatization of this compound is crucial for optimizing reaction conditions and achieving desired selectivities. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of these transformations in real-time.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide valuable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. For example, monitoring the progress of sequential Suzuki-Miyaura cross-coupling reactions can help in identifying the optimal conditions for selective mono- and di-substitution. Computational studies, including Density Functional Theory (DFT), can complement these experimental investigations by modeling reaction pathways and transition states, thereby providing a deeper understanding of the observed regioselectivity. nih.govresearchgate.net
The following table outlines potential in situ techniques and the key mechanistic questions they could address in the study of this compound derivatization.
| In Situ Technique | Reaction Studied | Key Mechanistic Questions to Address |
| In Situ NMR Spectroscopy | Sequential Suzuki Coupling | - Rate of oxidative addition at C-2 vs. C-4- Identification of palladium-ligand intermediates- Monitoring catalyst deactivation pathways |
| In Situ Raman Spectroscopy | C-H Activation | - Identification of key bond-breaking and bond-forming events- Influence of directing groups on reaction rate- Characterization of catalyst resting states |
| In Situ IR Spectroscopy | Carbonylation Reactions | - Detection of metal-carbonyl intermediates- Elucidation of the role of CO pressure and temperature- Monitoring the formation of acid chloride or amide products |
| Mass Spectrometry | Electrophilic Aromatic Substitution | - Identification of reaction intermediates and byproducts- Real-time monitoring of product formation- Elucidation of fragmentation patterns for structural confirmation |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The vast chemical space that can be explored starting from the this compound scaffold makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new derivatives with tailored properties.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of hypothetical derivatives, such as their electronic absorption and emission wavelengths, quantum yields, and charge transport characteristics. researchgate.net By training these models on a dataset of known quinoline and benzo[h]quinoline (B1196314) derivatives, it becomes possible to virtually screen large libraries of candidate molecules and prioritize the most promising ones for synthesis. researchgate.netmdpi.com
Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be employed for the de novo design of novel benzo[h]quinoline derivatives with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net These models can learn the underlying chemical patterns from existing data and generate new molecular structures that are predicted to have superior performance.
The table below presents a hypothetical example of how a trained ML model could predict the optoelectronic properties of novel 2,4-disubstituted-6-phenylbenzo[h]quinoline derivatives.
| Derivative | Substituent at C-2 | Substituent at C-4 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission λ (nm) |
| 1 | -CN | -N(Ph)₂ | -5.85 | -3.10 | 520 (Green) |
| 2 | -OMe | -Pyrenyl | -5.60 | -2.95 | 480 (Blue) |
| 3 | -Thienyl | -CF₃ | -5.95 | -3.20 | 550 (Yellow) |
| 4 | -H | -Anthracenyl | -5.70 | -3.00 | 495 (Cyan) |
| 5 | -N(Me)₂ | -B(Mes)₂ | -5.45 | -2.80 | 460 (Deep Blue) |
Development of New Material Applications Beyond Current Scope
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a range of advanced material applications. Future research should focus on exploring their potential in areas beyond traditional uses.
In the field of organic electronics, functionalized benzo[h]quinolines could serve as novel emitters in OLEDs, with the potential for tuning the emission color from blue to red by carefully selecting the substituents. rsc.org Their rigid, planar structure is also conducive to efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The nitrogen atom in the quinoline ring and the potential for introducing various functional groups make these compounds promising as chemosensors. rsc.orgmdpi.com Derivatives could be designed to exhibit changes in their fluorescence or absorption properties upon binding to specific analytes, such as metal ions or small molecules.
Furthermore, the dichlorinated nature of the parent compound makes it an excellent building block for the synthesis of functional polymers and metal-organic frameworks (MOFs). researchgate.net Polymerization through cross-coupling reactions could lead to new conductive or light-emitting polymers. As a ligand in MOFs, it could introduce specific functionalities for applications in gas storage, separation, or catalysis.
The following table provides a prospective overview of new material applications for derivatives of this compound and their potential performance metrics.
| Application Area | Derivative Type | Key Functional Moiety | Potential Performance Metric |
| Organic Light-Emitting Diodes (OLEDs) | Emitter Layer | Donor-Acceptor Substituted Benzo[h]quinoline | External Quantum Efficiency > 20% |
| Chemical Sensors | Fluorescent Probe | Benzo[h]quinoline with Ionophore | High selectivity and sensitivity for heavy metal ions |
| Conductive Polymers | Monomer Unit | Thiophene-functionalized Benzo[h]quinoline | Electrical conductivity > 1 S/cm |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Carboxylate-functionalized Benzo[h]quinoline | High surface area for CO₂ capture (> 1000 m²/g) |
| Organic Photovoltaics (OPVs) | Non-fullerene Acceptor | Electron-deficient Benzo[h]quinoline derivative | Power Conversion Efficiency > 15% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dichloro-6-phenylbenzo[h]quinoline, and how can reaction conditions be optimized?
- The Friedländer condensation is a key method for synthesizing benzo[h]quinoline derivatives, involving cyclization of 2-aminobenzaldehyde with ketones under acidic or basic conditions . For chlorinated analogs like this compound, post-synthetic chlorination using reagents such as POCl₃ or SOCl₂ may be required. Optimization includes adjusting catalyst concentration (e.g., p-toluenesulfonic acid) and reaction temperature (typically 80–120°C) to improve yield. Purity can be enhanced via recrystallization in ethanol or methanol.
Q. How is the structural characterization of this compound performed?
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining crystal packing and substituent orientation . Spectroscopic methods include:
- ¹H/¹³C NMR : Chlorine substituents induce deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons near Cl groups).
- Mass spectrometry (HRMS) : Expected molecular ion peaks at m/z ≈ 340–350 (M⁺) with isotopic patterns characteristic of two chlorine atoms.
- Elemental analysis : Target ≤0.4% deviation for C, H, N, Cl.
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited in polar solvents (e.g., water, methanol) but soluble in DMSO or DMF.
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.
- LogP : Estimated ≈3.5 (via HPLC), indicating moderate lipophilicity suitable for membrane permeability studies.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Docking studies (AutoDock Vina) using protein targets (e.g., topoisomerase II or kinase domains) can identify binding affinities. Chlorine atoms enhance hydrophobic interactions, while the phenyl group may stabilize π-π stacking . QSAR models should incorporate Hammett σ constants for substituents to correlate electronic effects with activity.
Q. What methodologies resolve contradictions in reported biological activity data?
- Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from cell line variability or assay conditions. Standardize protocols:
- Use MTT assays with consistent cell seeding densities (e.g., 5,000 cells/well).
- Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups.
- Validate via orthogonal methods (e.g., apoptosis assays using Annexin V) .
Q. How do substituent modifications affect the compound’s biodegradation kinetics?
- Apply Haldane’s model to assess substrate inhibition:
- Parameters: qₘₐₓ (max degradation rate), Kₛ (half-saturation constant), Kᵢ (inhibition constant).
- For this compound, expect Kᵢ < 500 mg/L due to chloro groups hindering microbial uptake .
- Compare with non-chlorinated analogs to isolate electronic vs. steric effects.
Methodological Challenges and Solutions
Q. How can low yields in multi-step syntheses be addressed?
- Issue : Chlorination steps often show <50% yield due to side reactions.
- Solutions :
- Use excess POCl₃ (3–5 eq.) and reflux in anhydrous toluene.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).
- Purify intermediates via flash chromatography (silica gel, gradient elution) .
Q. What strategies validate crystallographic data when twinning or disorder is observed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
